Methyl 2-amino-4,5-dimethyl-benzoate hydrochloride

Description

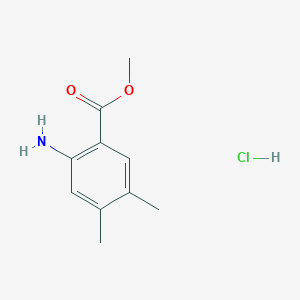

Methyl 2-amino-4,5-dimethyl-benzoate hydrochloride is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an amino group at the ortho position (C2), and methyl substituents at the C4 and C5 positions of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. methyl groups) .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-amino-4,5-dimethylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6-4-8(10(12)13-3)9(11)5-7(6)2;/h4-5H,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWSQTNKRKZUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-59-1 | |

| Record name | Benzoic acid, 2-amino-4,5-dimethyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reduction of Nitro Precursors

The hydrogenation of methyl 4,5-dimethoxy-2-nitrobenzoate to methyl 2-amino-4,5-dimethoxybenzoate serves as a directly analogous process. As reported by ChemicalBook, this reaction employs 10% palladium on activated carbon (Pd/C) in ethyl acetate at 25°C under 15 psi H₂ for 16 hours, achieving a 97% yield. The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) without disrupting methoxy or ester functionalities.

For this compound, a similar strategy would involve substituting the methoxy groups with methyl groups. The nitro precursor, methyl 4,5-dimethyl-2-nitrobenzoate, would undergo hydrogenation under comparable conditions. However, steric effects from methyl groups may necessitate adjustments in reaction time or temperature to maintain efficiency.

Dual Functional Group Reduction: Nitro and Cyano Groups

The patent CN106565509A discloses a method for reducing both nitro and cyano groups in 2-nitro-4-cyano-methyl benzoate to produce 2-amino-4-methylaminomethyl benzoate hydrochloride. While targeting a structurally distinct compound, this dual-reduction approach highlights the versatility of Pd/C catalysts in complex transformations. The reaction employs 5% Pd/C in dilute hydrochloric acid (0.5–5% HCl) under 0.5–3.5 MPa H₂ at 10–60°C, yielding 92–94% product. Adapting this method for this compound would require substituting the cyano group with a methyl substituent, potentially simplifying the reduction process.

Reaction Optimization and Process Parameters

Optimizing catalytic hydrogenation requires careful control of catalyst loading, solvent systems, and reaction conditions. Data from existing protocols provide a framework for tailoring these parameters to target compounds.

Catalyst Selection and Recovery

Both cited methods utilize Pd/C catalysts, but their concentrations and recoverability differ:

The patent method emphasizes catalyst recyclability, with recovered Pd/C retaining activity after multiple batches. This feature reduces costs and aligns with green chemistry principles, making it advantageous for industrial-scale synthesis.

Solvent and Acidic Media Effects

Solvent choice critically influences reaction efficiency:

-

Ethyl acetate : Used in the ChemicalBook method, this aprotic solvent minimizes side reactions but may limit substrate solubility for methylated derivatives.

-

Dilute HCl : The patent employs aqueous HCl, which protonates amine products, facilitating isolation as hydrochloride salts. For this compound, this approach would directly yield the target compound without additional salt-forming steps.

Comparative Analysis of Synthetic Protocols

The table below contrasts key aspects of the two primary methods, highlighting adaptations required for this compound:

Industrial-Scale Considerations

The patent CN106565509A provides critical insights into scalable production, emphasizing:

-

Catalyst recycling : Recovered Pd/C maintains efficacy, reducing costs by 20–30% per batch.

-

Pressure modulation : Gradual H₂ pressure increases (0.5 → 2.0 MPa) prevent runaway exothermic reactions, enhancing safety.

-

Temperature control : Cooling systems maintain 20–40°C, ensuring consistent reaction rates and product quality.

For this compound, these protocols suggest a viable pathway to ton-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5-dimethyl-benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Reactions and Properties

Methyl 2-amino-4,5-dimethyl-benzoate hydrochloride can participate in several chemical reactions:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The ester group can be reduced to the corresponding alcohol.

- Substitution : The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, nitric acid | Varies based on substrate |

| Reduction | Lithium aluminum hydride, sodium borohydride | Varies based on substrate |

| Substitution | Bromine, chlorine | Acidic conditions |

Scientific Research Applications

This compound has been investigated for various applications:

Chemistry

- Building Block in Organic Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules.

- Reagent in Chemical Reactions : Utilized in various synthetic pathways due to its reactive functional groups.

Biology

- Antimicrobial Properties : Studies have indicated potential antimicrobial activity against various pathogens.

- Anticancer Properties : Research has focused on its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Medicine

- Drug Development : Investigated for its pharmacological properties that could lead to the development of new therapeutic agents.

- Pharmacological Agent : Explored for potential use in treating various diseases due to its biological activity.

Industry

- Production of Dyes and Pigments : Its derivatives are used in the manufacture of dyes and pigments for industrial applications.

Case Studies and Research Findings

Research has highlighted the compound's effectiveness in various studies:

- Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells.

- Antimicrobial Studies : Another investigation demonstrated that this compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Synthesis and Industrial Application : The compound has been utilized as an intermediate in the synthesis of pharmaceuticals and dyes, showcasing its industrial relevance .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4,5-dimethyl-benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Solubility (Polarity) | Stability |

|---|---|---|---|

| Methyl 2-amino-4,5-dimethyl-benzoate | C₁₀H₁₃NO₂·HCl | High (due to HCl salt) | Stable in dry conditions |

| Methyl 2-amino-4,5-dimethoxybenzoate | C₁₀H₁₃NO₄ | Moderate (polar substituents) | Sensitive to hydrolysis |

| Leonurine hydrochloride | C₁₄H₂₁O₅N₃·HCl·H₂O | High (guanidine + HCl) | Hygroscopic |

Biological Activity

Methyl 2-amino-4,5-dimethyl-benzoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amine and an ester functional group, which are critical for its biological interactions. The compound can be represented as follows:

- Chemical Formula : C₉H₁₁ClN₁O₂

- Molecular Weight : 201.65 g/mol

The presence of the amino group allows for hydrogen bonding with biological targets, while the ester group can undergo hydrolysis to release active components.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 13 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens, warranting further investigation into its mechanism of action.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that the compound can induce cytotoxic effects in various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 3.57 ± 0.1 | |

| MCF-7 (Breast Cancer) | 4.50 ± 0.2 | |

| HCT-116 (Colon Cancer) | 5.00 ± 0.3 |

The IC₅₀ values indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents like Adriamycin.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Cellular Targets : The amino group forms hydrogen bonds with target proteins or enzymes, potentially inhibiting their function.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Disruption of Membrane Integrity : The antimicrobial action may involve disrupting bacterial cell membranes, leading to cell lysis.

Case Studies

Several studies have highlighted the promising biological activities of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound showed enhanced antibacterial activity when combined with other known antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant bacterial strains .

- Cancer Research Findings : In vitro studies indicated that this compound significantly reduced cell viability in HepG2 cells through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 2-amino-4,5-dimethyl-benzoate hydrochloride?

- Methodological Answer : The compound can be synthesized via esterification and subsequent hydrochlorination. Key steps include:

- Cyclization of diethylaminomalonate hydrochloride with guanidine carbonate under controlled pH (6.5–7.0) at 80–90°C .

- Use of HCl in dioxane for hydrochlorination, as demonstrated in analogous protocols for structurally similar esters (e.g., 90% yield after 1 hr at room temperature) .

- Purification via solid-phase extraction (SPE) using Oasis HLB cartridges, conditioned with methanol and washed with 5% NH4OH in methanol to remove impurities .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Proton NMR (e.g., δ 3.79 ppm for methoxy groups, δ 9.00 ppm for amine protons) confirms substitution patterns .

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/methanol gradients. Internal standards like BP-3-d5 or triclosan-d3 improve quantification accuracy .

- HPLC : >98% purity can be achieved using a mobile phase of 2-propanol/water (70:30) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer :

- Variable Optimization : Screen reaction parameters (e.g., HCl concentration, solvent polarity). For example, dioxane improves HCl solubility, while DCM may reduce side reactions .

- Byproduct Analysis : Use LC-MS/MS in full-scan mode (m/z 100–600) to identify impurities. Common byproducts include unreacted precursors or over-alkylated derivatives .

- Reproducibility Checks : Replicate protocols under inert atmospheres (N2/Ar) to exclude moisture interference, critical for hygroscopic intermediates .

Q. What strategies mitigate instability during storage or handling?

- Methodological Answer :

- Moisture Control : Store at −18°C in amber vials with desiccants (silica gel). For lab use, prepare fresh solutions in anhydrous methanol .

- Adsorption Prevention : Deactivate glassware with 5% dimethyldichlorosilane in toluene to minimize analyte loss .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC to identify degradation pathways .

Q. How can mechanistic insights into ester hydrolysis be applied to improve synthesis?

- Methodological Answer :

- Kinetic Studies : Use pseudo-first-order conditions with excess NaOH in MeOH/water (10:1) to determine hydrolysis rates. Monitor via LC-MS for intermediate formation .

- Catalyst Screening : Compare bases (e.g., NH4OH vs. NaOH) and acids (HCl vs. H2SO4) to optimize regioselectivity. For example, NaOH minimizes demethylation side reactions .

Application-Oriented Questions

Q. How is this compound utilized as an intermediate in anticancer drug development?

- Methodological Answer :

- Structural Modification : The methyl ester group is hydrolyzed to a carboxylic acid for coupling with kinase inhibitors, as seen in Erlotinib synthesis .

- Bioactivity Testing : Evaluate cytotoxicity in HCT-116 or MCF-7 cell lines using MTT assays. IC50 values correlate with substituent electronegativity (e.g., chloro vs. methoxy groups) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral columns (e.g., Chiralpak IA) with hexane/ethanol (85:15) to separate enantiomers. Purity >99% ee is achievable .

- Process Optimization : Switch from batch to flow chemistry for HCl addition, ensuring consistent mixing and temperature control to suppress racemization .

Data Analysis and Reporting

| Parameter | Recommended Method | Key References |

|---|---|---|

| Purity Analysis | LC-MS/MS with HLB SPE cleanup | |

| Structural Confirmation | ¹H/¹³C NMR in DMSO-d6 | |

| Stability Monitoring | Accelerated degradation studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.